
(R)-CARISBAMATE BETA-D-O-GLUCURONIDE
Overview
Description
®-Carisbamate beta-D-O-glucuronide is a glucuronide conjugate of carisbamate, a compound known for its potential therapeutic effects Glucuronidation is a common metabolic pathway that enhances the solubility and excretion of various compounds, including drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Carisbamate beta-D-O-glucuronide typically involves the glucuronidation of ®-carisbamate. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to ®-carisbamate. Chemical glucuronidation, on the other hand, may involve the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of ®-Carisbamate beta-D-O-glucuronide may involve large-scale enzymatic processes using recombinant UGT enzymes. These processes are optimized for high yield and purity, ensuring the compound meets pharmaceutical standards. The use of bioreactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Carisbamate beta-D-O-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the glucuronide bond can release the parent compound, ®-carisbamate, and glucuronic acid. Oxidation and reduction reactions may modify the functional groups on the carisbamate moiety, potentially altering its pharmacological properties.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions using beta-glucuronidase.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: ®-Carisbamate and glucuronic acid.
Oxidation/Reduction: Various oxidized or reduced derivatives of ®-carisbamate.
Scientific Research Applications
®-Carisbamate beta-D-O-glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and neuroprotective properties.
Industry: Utilized in the development of drug delivery systems and formulations.
Mechanism of Action
The mechanism of action of ®-Carisbamate beta-D-O-glucuronide involves its hydrolysis to release ®-carisbamate, which then exerts its pharmacological effects. ®-Carisbamate is believed to modulate neurotransmitter release and inhibit voltage-gated sodium channels, contributing to its anticonvulsant and neuroprotective properties. The glucuronide conjugate enhances the solubility and excretion of ®-carisbamate, facilitating its pharmacokinetic profile.
Comparison with Similar Compounds
Similar Compounds
- All-trans-retinoyl-beta-D-glucuronide
- Dextrorphan-beta-D-O-glucuronide
- Salicylic acid beta-D-O-glucuronide
Uniqueness
®-Carisbamate beta-D-O-glucuronide is unique due to its specific therapeutic potential and the parent compound’s pharmacological profile. Unlike other glucuronides, which may primarily serve as metabolic byproducts, ®-Carisbamate beta-D-O-glucuronide retains pharmacological activity and contributes to the overall therapeutic effect of ®-carisbamate.
This detailed article provides a comprehensive overview of ®-Carisbamate beta-D-O-glucuronide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1R)-2-carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO9/c16-7-4-2-1-3-6(7)8(5-24-15(17)23)25-14-11(20)9(18)10(19)12(26-14)13(21)22/h1-4,8-12,14,18-20H,5H2,(H2,17,23)(H,21,22)/t8-,9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWAMNXFHLRQGF-WHUHBCJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747301 | |
| Record name | (1R)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940279-83-4 | |
| Record name | R-382574 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940279834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-382574 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609LF4DDW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



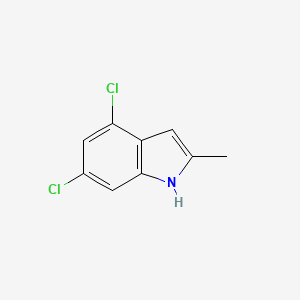
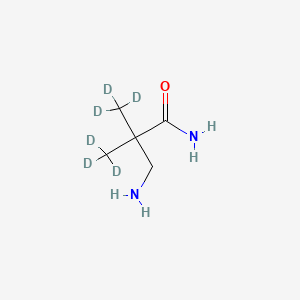


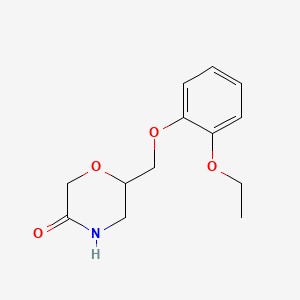
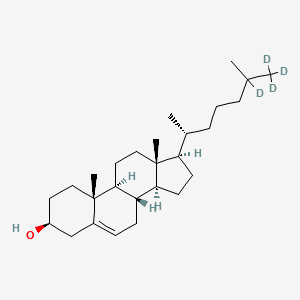
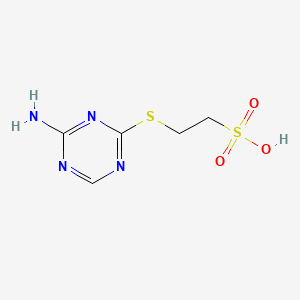
![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)
